3-Morpholin-3-yl-propionic acid hydrochloride 3-Morpholin-3-yl-propionic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1571212-21-9
VCID: VC11726681
InChI: InChI=1S/C7H13NO3.ClH/c9-7(10)2-1-6-5-11-4-3-8-6;/h6,8H,1-5H2,(H,9,10);1H
SMILES: C1COCC(N1)CCC(=O)O.Cl
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64 g/mol

3-Morpholin-3-yl-propionic acid hydrochloride

CAS No.: 1571212-21-9

Cat. No.: VC11726681

Molecular Formula: C7H14ClNO3

Molecular Weight: 195.64 g/mol

* For research use only. Not for human or veterinary use.

3-Morpholin-3-yl-propionic acid hydrochloride - 1571212-21-9

Specification

CAS No. 1571212-21-9
Molecular Formula C7H14ClNO3
Molecular Weight 195.64 g/mol
IUPAC Name 3-morpholin-3-ylpropanoic acid;hydrochloride
Standard InChI InChI=1S/C7H13NO3.ClH/c9-7(10)2-1-6-5-11-4-3-8-6;/h6,8H,1-5H2,(H,9,10);1H
Standard InChI Key OPJFJCGDHWVZGL-UHFFFAOYSA-N
SMILES C1COCC(N1)CCC(=O)O.Cl
Canonical SMILES C1COCC(N1)CCC(=O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC7H14ClNO3\text{C}_7\text{H}_{14}\text{ClNO}_3
Molecular Weight195.65 g/mol
XLogP3-AA (Predicted)-0.2
Hydrogen Bond Donors2 (carboxylic acid, ammonium)
Hydrogen Bond Acceptors4
Rotatable Bond Count4

The compound’s structure is corroborated by spectral data from analogous morpholine-containing esters and acids. For instance, the 1H^1\text{H} NMR of the methyl ester precursor (CAS 885273-99-4) shows characteristic signals for the morpholine ring protons (δ 3.45–3.51 ppm) and the propionate methyl group (δ 2.62–2.67 ppm). Protonation of the morpholine nitrogen in the hydrochloride form would shift these signals downfield due to deshielding effects.

Synthesis and Manufacturing

Synthetic Pathways

The hydrochloride salt is typically synthesized via a two-step process: (1) preparation of the free base 3-morpholin-3-yl-propionic acid, followed by (2) acidification with hydrochloric acid.

Step 1: Synthesis of 3-Morpholin-3-yl-propionic Acid

The free base is synthesized through nucleophilic substitution or coupling reactions. A common method involves the reaction of morpholine with β-propiolactone under basic conditions:

Morpholine+β-PropiolactoneBase3-Morpholin-3-yl-propionic Acid\text{Morpholine} + \beta\text{-Propiolactone} \xrightarrow{\text{Base}} \text{3-Morpholin-3-yl-propionic Acid}

Alternatively, ester precursors such as methyl 3-morpholin-3-yl-propionate (CAS 885273-99-4) can be hydrolyzed under acidic or alkaline conditions:

Methyl 3-Morpholin-3-yl-propionate+NaOH3-Morpholin-3-yl-propionic Acid+MeOH\text{Methyl 3-Morpholin-3-yl-propionate} + \text{NaOH} \rightarrow \text{3-Morpholin-3-yl-propionic Acid} + \text{MeOH}

Step 2: Formation of the Hydrochloride Salt

The free acid is treated with concentrated hydrochloric acid to yield the hydrochloride salt:

3-Morpholin-3-yl-propionic Acid+HCl3-Morpholin-3-yl-propionic Acid Hydrochloride\text{3-Morpholin-3-yl-propionic Acid} + \text{HCl} \rightarrow \text{3-Morpholin-3-yl-propionic Acid Hydrochloride}

This step is typically performed in anhydrous ether or dichloromethane to precipitate the salt, which is then filtered and dried under vacuum.

Optimization and Yield

Yields for the hydrolysis step range from 70–85%, depending on reaction conditions. The use of sodium hydroxide in aqueous ethanol at 25°C for 10 hours, as described in analogous ester-to-acid conversions, ensures minimal side reactions . The hydrochloride formation step achieves near-quantitative yields due to the high solubility of HCl in organic solvents.

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound’s melting point is extrapolated from related morpholine derivatives. For example, morpholin-3-yldiphenylmethanol (CAS 26581-79-3) melts at 129–131°C , while the methyl ester precursor (CAS 885273-99-4) is liquid at room temperature. The hydrochloride salt is expected to exhibit a higher melting point (estimated 150–160°C) due to ionic lattice stabilization.

Table 2: Predicted Physicochemical Properties

PropertyValue
Melting Point150–160°C (predicted)
Boiling PointDecomposes above 200°C
Density1.25–1.30 g/cm³
Solubility in Water>100 mg/mL (25°C)
pKa (Carboxylic Acid)~4.2
pKa (Ammonium)~8.5

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at 1700–1720 cm⁻¹ (carboxylic acid C=O stretch) and 2500–3000 cm⁻¹ (broad, ammonium N-H stretch).

  • 1H^1\text{H} NMR (D₂O): δ 3.70–3.85 (m, 4H, morpholine OCH₂CH₂N), 3.20–3.35 (m, 2H, CH₂NH⁺), 2.60–2.75 (t, 2H, CH₂COO⁻), 1.90–2.10 (m, 2H, CH₂).

Applications in Pharmaceutical and Industrial Chemistry

Intermediate in Drug Synthesis

The compound serves as a key intermediate in the synthesis of bioactive molecules. For example, coupling reactions with amines—using agents like DCC (dicyclohexylcarbodiimide)—yield propanamide derivatives with potential pharmacological activity :

\text{3-Morpholin-3-yl-propionic Acid Hydrochloride} + \text{R-NH}_2 \xrightarrow{\text{DCC}} \text{R-NH-CO-(CH₂)_2-Morpholine} + \text{HCl}

Such derivatives have been explored as kinase inhibitors and antimicrobial agents.

Material Science Applications

The morpholine ring’s electron-rich nitrogen makes the compound a candidate for coordinating metal ions in catalytic systems. Its hydrochloride form improves solubility in aqueous reaction media, facilitating homogeneous catalysis.

ParameterRecommendation
Personal Protective EquipmentGloves, lab coat, goggles
Storage ConditionsCool, dry place in airtight container
Disposal MethodsIncineration or neutralization

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